3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid
Description
3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid (CAS: 770685-87-5; molecular formula: C₉H₁₃NO₂) is a partially hydrogenated indole derivative with a bicyclic structure. The compound features a six-membered saturated ring fused to an indole core, conferring conformational flexibility compared to fully aromatic indoles. Industrially, it is available in high purity (≥95%) and scalable quantities, making it a candidate for pharmaceutical research and development .
Properties
CAS No. |
754141-46-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6,8H,1-5H2,(H,11,12) |
InChI Key |
PIBUCWVTUGZXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(CC2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through specific molecular pathways.
Synthesis of Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications:
- Fischer Indole Synthesis : The compound can be synthesized using the Fischer indole synthesis method, where cyclohexanone reacts with phenylhydrazine under acidic conditions. This method is significant for producing high yields of the compound in laboratory settings.
Industrial Applications
The versatility of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid extends to industrial applications:
- Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Synthesis Precursor | Used in the synthesis of complex indole derivatives |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid demonstrated that specific modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that guided further modifications to improve efficacy.
Case Study 2: Anticancer Research
In vitro assays were performed using human cancer cell lines treated with varying concentrations of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid derivatives. Results indicated a dose-dependent increase in apoptosis markers compared to control groups. This finding supports its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and physicochemical properties between the target compound and related indole derivatives:
Key Distinctions
Ring Saturation :
- The target compound’s hexahydro ring reduces aromaticity, increasing flexibility compared to fully aromatic indoles like indole-5-carboxylic acid. This flexibility may enhance binding to dynamic biological targets but reduce planarity-driven interactions (e.g., π-π stacking) .
- In contrast, methyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a tetrahydro ring, offering intermediate rigidity .
Substituents and Stereochemistry :
- The (2S,3aS) configuration in the target compound may confer enantioselective activity, unlike unsubstituted or racemic analogs .
- Halogenated derivatives (e.g., 5-chloroindoles) exhibit enhanced electronic effects, improving receptor binding affinity .
Functional Groups :
- Carboxylic acid groups (as in the target compound and indole-5-carboxylic acid) increase hydrophilicity, aiding solubility in aqueous systems. Esters (e.g., methyl tetrahydroindole carboxylate) are more lipophilic, favoring membrane permeability .
Biological Activity
3,3A,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid (often referred to as hexahydroindole-2-carboxylic acid) is a bicyclic compound with significant potential in medicinal chemistry. Its structure consists of a saturated indole ring fused with a carboxylic acid group, which contributes to its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is with a molecular weight of approximately 169.21 g/mol. It exists primarily in hydrochloride form to enhance solubility in biological systems . The compound's melting point ranges from 179°C to 182°C .
Antiviral Properties
Recent studies have highlighted the antiviral potential of indole derivatives, including hexahydroindole-2-carboxylic acid. Specifically, derivatives of indole-2-carboxylic acid have shown promising activity against HIV-1 integrase. For instance, a derivative exhibited an IC50 value of 0.13 μM against HIV-1 integrase by effectively inhibiting the strand transfer process . This suggests that modifications to the hexahydroindole structure can enhance its antiviral efficacy.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Research indicates that compounds similar to hexahydroindole can inhibit tubulin polymerization and induce apoptosis in cancer cells. One study reported that certain indole derivatives achieved an EC50 value of 0.1 μM in caspase activation assays for breast cancer cells (T47D), indicating strong pro-apoptotic activity . The structural modifications at various positions on the indole ring were found to significantly influence their biological activity.
Antimicrobial Effects
Indole and its derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. The structural diversity provided by the hexahydro configuration may contribute to enhanced interactions with microbial targets .
The mechanisms through which hexahydroindole-2-carboxylic acid exerts its biological effects are varied:
- HIV-1 Integrase Inhibition : Binding studies suggest that the indole core chelates metal ions within the active site of integrase, disrupting viral replication .
- Tubulin Polymerization Inhibition : Some derivatives inhibit the polymerization of tubulin, which is crucial for cancer cell division .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the activation of caspases and disruption of cellular homeostasis .
Synthesis and Derivative Exploration
The synthesis of hexahydroindole-2-carboxylic acid can be achieved through various organic reactions involving indoles and carboxylic acids. Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times .
Table: Comparison of Indole Derivatives and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,3A,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid | Carboxylic group at position 2 | Antiviral and anticancer properties |
| Indole-3-carboxylic acid | Carboxyl group at position 3 | Antimicrobial properties |
| 5-Hydroxyindole-2-carboxylic acid | Hydroxyl group at position 5 | Antioxidant activity |
| Indole-2-carboxamide | Amide functional group | Antiproliferative effects |
Case Studies
- Antiviral Efficacy : A study on structurally optimized derivatives of indole-2-carboxylic acid showed significant improvements in integrase inhibition compared to parent compounds . This highlights the importance of structure-activity relationships (SAR) in drug design.
- Cancer Cell Studies : In vitro studies demonstrated that specific modifications on the indole core led to enhanced apoptotic activity in T47D breast cancer cells . These findings underscore the potential for developing targeted therapies based on structural variations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid?
A two-step approach is often used: (1) Cyclization of substituted indole precursors via acid-catalyzed intramolecular reactions, and (2) functionalization of the indole core. For example, condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolone derivatives in acetic acid under reflux, followed by recrystallization from DMF/acetic acid, yields structurally related hexahydroindole derivatives . Sodium acetate is critical for maintaining reaction pH, while acetic acid acts as both solvent and catalyst.
Q. How can spectroscopic techniques validate the stereochemistry of hexahydroindole derivatives?
- NMR : - and -NMR are used to confirm ring saturation and substituent positions. Coupling constants in -NMR help distinguish axial/equatorial protons in the hexahydro ring system.
- X-ray crystallography : Programs like SHELXL refine anisotropic displacement parameters to resolve stereochemical ambiguities . For instance, SHELXL’s TWIN and BASF commands address twinning in crystals, common in flexible heterocycles.
Q. What recrystallization conditions optimize purity for this compound?
Recrystallization from polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 v/v) is effective. Solvent choice depends on temperature-dependent solubility: higher DMF ratios at elevated temperatures prevent premature precipitation, while acetic acid enhances crystal lattice stability .
Advanced Research Questions
Q. How can SHELXL resolve electron density ambiguities in the crystal structure of this compound?
SHELXL’s ISOR and DELU restraints mitigate thermal motion artifacts in saturated ring systems. For high-resolution data, SUMP restraints enforce planarity in the indole ring, while SIMU and RIGU handle rigid-bond and similarity constraints for the hexahydro moiety. Twin refinement (using TWIN and HKLF 5 ) is critical for non-merohedral twinning observed in low-symmetry space groups .
Q. What computational strategies predict molecular geometry and electronic properties of this compound?
- DFT calculations : Using the B3LYP functional with a 6-31G* basis set, molecular orbitals and electrostatic potential surfaces are generated to assess reactivity. For example, the carboxyl group’s electron density maps correlate with its acidity .
- Molecular dynamics (MD) : Simulations in explicit solvents (e.g., water or DMSO) model conformational flexibility of the hexahydro ring, identifying energetically favorable chair or boat conformations .
Q. How can discrepancies between experimental and computational data in stereochemical assignments be reconciled?
- Cross-validation : Compare experimental NMR coupling constants (-values) with DFT-predicted dihedral angles. For example, values >8 Hz suggest axial-axial proton alignment in chair conformations.
- Hirshfeld surface analysis : Overlay X-ray-derived Hirshfeld surfaces with DFT-optimized structures to identify steric clashes or hydrogen-bonding mismatches .
Methodological Considerations
Q. What experimental design principles minimize byproducts during synthesis?
- Stepwise temperature control : Reflux at 110–120°C ensures complete cyclization while avoiding decarboxylation.
- Stoichiometric balance : A 1.1:1 molar ratio of aldehyde to thiazolone prevents unreacted starting material from forming side products .
Q. How can solvent effects influence the compound’s stability during storage?
Polar solvents (e.g., DMSO) stabilize the carboxylate anion via solvation, reducing degradation. Storage at 4°C in inert atmospheres (argon) prevents oxidation of the hexahydro ring .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on ring conformation?
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to detect ring-flipping (ΔG‡ ~50–60 kJ/mol).
- Crystallization bias : X-ray may favor a single conformation due to packing forces. Compare multiple crystal structures (if available) to assess conformational diversity .
Q. Why do computational models sometimes overestimate the compound’s acidity compared to experimental pKa?
- Solvent neglect : Gas-phase DFT calculations ignore solvation effects. Apply implicit solvent models (e.g., COSMO) or explicit solvent MD to correct for hydrogen-bonding interactions with water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
